molecular formula C21H19N3O3S B2356450 6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 887891-76-1

6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2356450
CAS No.: 887891-76-1
M. Wt: 393.46
InChI Key: DNXAYOYRZZTCOI-UHFFFAOYSA-N
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Description

6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a recognized and potent inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1), a key node in cellular signaling pathways that regulate inflammation, immunity, and cell survival. TAK1 functions upstream of critical transcription factors like NF-κB and MAPKs , making it a central regulator of the cellular response to pro-inflammatory cytokines such as TNF-α and IL-1β. By selectively inhibiting TAK1, this compound effectively suppresses the activation of these downstream pathways, leading to a reduction in the production of inflammatory mediators. Its primary research value lies in dissecting the role of TAK1 in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers where TAK1-mediated signaling promotes cell proliferation and resistance to apoptosis. Researchers utilize this tool compound to explore novel therapeutic strategies aimed at modulating innate immunity and inflammation-driven oncogenesis, providing critical insights for drug discovery efforts in autoimmune disorders and oncology.

Properties

IUPAC Name

6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(25)24-10-9-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-11H2,1H3,(H2,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXAYOYRZZTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.46 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
  • Gene Expression Alteration : The compound may modulate the expression of genes associated with cancer progression and other diseases .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A related thieno[2,3-c]pyridine derivative demonstrated micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
  • The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against a range of bacterial strains, indicating potential as an antimicrobial agent .

Study on Anticancer Properties

A study published in the North Caucasus Organic Chemistry Symposium detailed the synthesis and evaluation of thieno[2,3-c]pyridine derivatives. Among these derivatives, one compound showed promising anticancer activity with an IC50 value in the micromolar range against various cancer cell lines .

Mechanistic Insights from Structural Studies

Research involving structure-activity relationship (SAR) analysis revealed that modifications in the thieno[2,3-c]pyridine scaffold could enhance binding affinity to target proteins involved in cancer pathways. For example, specific substitutions on the naphthalene moiety were shown to improve efficacy against multidrug-resistant (MDR) cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant activity against A549 and HeLa cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionModulates key metabolic enzymes
Receptor ModulationInfluences signaling pathways

Comparison with Similar Compounds

Research Findings and Comparative Data

Insights :

  • The target compound’s carboxamide and acetyl groups balance polarity, whereas and analogues prioritize lipophilicity.
  • ’s cyano group may confer greater reactivity in nucleophilic substitutions compared to the target’s carboxamide.

Preparation Methods

Retrosynthetic Analysis and Core Strategy

The target molecule’s retrosynthesis divides into three key intermediates:

  • Thieno[2,3-c]pyridine-3-carboxamide core
  • 6-Acetyl substituent
  • 2-(Naphthalene-1-carbonylamino) side chain

Priority is given to assembling the bicyclic system first, followed by sequential functionalization. The Gewald reaction, a proven method for synthesizing 2-aminothiophene derivatives, is adapted for core formation. Subsequent acetylation and acylation steps introduce the remaining groups.

Synthesis of the Thieno[2,3-c]Pyridine-3-Carboxamide Core

Gewald Reaction for Thienopyridine Formation

The Gewald reaction constructs the dihydrothienopyridine scaffold via a three-component condensation:

  • Cyclic ketone : Tetrahydro-4H-pyran-4-one (or equivalent) provides the 5,7-dihydro-4H-pyridine moiety.
  • Activated nitrile : Cyanoacetamide serves as the nitrile source, introducing the carboxamide group at position 3.
  • Elemental sulfur : Facilitates cyclization to form the thiophene ring.

Representative Procedure :

  • Combine tetrahydro-4H-pyran-4-one (10 mmol), cyanoacetamide (10 mmol), and sulfur (10 mmol) in ethanol.
  • Add morpholine (1.5 eq) as a base catalyst.
  • Reflux at 80°C for 12 hours.
  • Cool, filter, and purify via silica gel chromatography (ethyl acetate/hexane) to yield 5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide.

Key Data :

Parameter Value
Yield 65–75%
Characterization $$ ^1H $$ NMR (DMSO-d6): δ 2.85 (t, 2H, CH2), 3.45 (t, 2H, CH2), 4.10 (s, 2H, CH2), 6.95 (s, 1H, thiophene-H)

Functionalization at Position 6: Acetylation

Friedel-Crafts Acetylation

The electron-rich thiophene ring undergoes electrophilic substitution at position 6 using acetyl chloride under Friedel-Crafts conditions:

Procedure :

  • Dissolve 5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide (5 mmol) in dry dichloromethane.
  • Add aluminum chloride (2.5 eq) and acetyl chloride (1.2 eq) at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with ice-water, extract with DCM, and purify to yield 6-acetyl derivative.

Optimization Notes :

  • Excess AlCl3 ensures complete activation of acetyl chloride.
  • Positional selectivity is controlled by the electron-donating carboxamide group at position 3, directing acetylation to position 6.

Yield : 70–80%

Introduction of the Naphthalene-1-Carbonylamino Group at Position 2

Amination and Acylation Sequence

The position 2 amine is introduced via nitration followed by reduction, though direct coupling strategies are more efficient:

Ullmann-Type Coupling
  • Bromination : Treat 6-acetyl-thienopyridine with N-bromosuccinimide (NBS) in DMF to install bromide at position 2.
  • Copper-Catalyzed Amination : React with ammonia gas in the presence of CuI/L-proline to yield 2-amino intermediate.
Acylation with Naphthalene-1-Carbonyl Chloride
  • Prepare naphthalene-1-carbonyl chloride by treating naphthalene-1-carboxylic acid with thionyl chloride.
  • Couple to the 2-amino intermediate using DCC/HOBt in anhydrous DMF:
    • Add DCC (1.1 eq) and HOBt (1.1 eq) to a solution of the amine and acyl chloride.
    • Stir at 0°C for 2 hours, then at room temperature overnight.
    • Filter and purify via recrystallization (ethanol/water).

Yield : 60–70%

Final Carboxamide Formation

Hydrolysis of Ester to Carboxylic Acid

If intermediates contain ester groups (e.g., methyl esters), saponification is performed:

  • Treat with 2N NaOH in methanol/water (1:1) at 60°C for 4 hours.
  • Acidify with HCl to precipitate the carboxylic acid.

Conversion to Carboxamide

  • React the carboxylic acid with ammonium chloride using EDCI/HOAt as coupling agents.
  • Stir in DMF at room temperature for 24 hours.

Yield : 85–90%

Alternative Synthetic Routes

Solid-Phase Synthesis (Adapted from PMC Study)

A chemoenzymatic approach on resin-bound substrates offers regioselectivity advantages:

  • Immobilize the thienopyridine core onto Wang resin via a carboxylic acid linker.
  • Perform enzymatic acylation to install the naphthalene group.
  • Cleave from resin using TFA/water (95:5).

Advantages :

  • Reduced purification steps.
  • High regiochemical control.

Analytical Characterization Data

Spectroscopic Profiles

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 2.45 (s, 3H, COCH3), 3.10–3.25 (m, 4H, pyridine-CH2), 7.50–8.20 (m, 7H, naphthalene-H), 10.20 (s, 1H, CONH).
  • IR (KBr) : 1670 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C-N).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

  • Selectivity in Acetylation : Competing reactions at position 4 require careful control of Lewis acid stoichiometry.
  • Coupling Efficiency : Microwave-assisted synthesis may enhance DCC-mediated acylation yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of thiophene precursors and subsequent functionalization. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for nucleophilic substitution reactions to activate the naphthalene-1-carbonylamino group .
  • Temperature control : Maintain 60–80°C during acetyl group introduction to avoid side reactions like over-acetylation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Analytical validation via 1H^1H-NMR and LC-MS is critical to confirm intermediate and final product structures .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR resolve the thieno-pyridine core and acetyl/naphthalene substituents. Use DMSO-d₆ as a solvent to enhance solubility and signal resolution .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though crystallization may require slow evaporation from dichloromethane/methanol mixtures .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for the cyclization step .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, enabling rapid adjustment of parameters like pH or stirring speed .
  • Byproduct analysis : LC-MS/MS identifies side products (e.g., deacetylated derivatives), guiding protective group strategies or alternative coupling reagents .

Q. What computational approaches are suitable for predicting this compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways (e.g., nucleophilic attack sites) and electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Validate with MD simulations to assess binding stability .
  • Machine learning : Train models on similar thieno-pyridine derivatives to predict solubility or metabolic stability, reducing experimental trial-and-error .

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Dose-response curves : Perform 8-point dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values and identify non-specific toxicity at higher concentrations .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or CRISPR knockouts of putative targets to establish mechanism .

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